molecular formula C18H17ClN2O3 B2721058 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941934-42-5

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2721058
CAS No.: 941934-42-5
M. Wt: 344.8
InChI Key: RTFYZRTUSYKERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Enantioselective Synthesis

Research on enantioselective synthesis methods has been conducted to create derivatives of pyrrolidine, such as in the study by Calvez, Chiaroni, and Langlois (1998). They detailed the synthesis process involving N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to the creation of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine and its chloro analog, showcasing the compound's utility in creating enantioselective piperidines from pyroglutamate derivatives Calvez, Chiaroni, & Langlois, 1998.

Crystalline Forms Characterization

Yanagi et al. (2000) investigated the preparation and characterization of two polymorphs of a related compound, demonstrating the importance of studying different crystalline forms for understanding the physical properties of chemical compounds. This research highlights how crystalline form characterization can inform the development of materials with specific desired properties Yanagi et al., 2000.

Synthesis and Pharmacological Properties

A series of benzamide derivatives was synthesized and evaluated for their effects on gastrointestinal motility by Sonda et al. (2004). This research underscores the chemical's utility in developing compounds with potential gastrointestinal motility-enhancing properties, further expanding its scientific applications Sonda et al., 2004.

Neuroleptic Activity

The synthesis and evaluation of benzamides, including derivatives similar to the compound , for their neuroleptic activity, were explored by Iwanami et al. (1981). Their work contributes to the understanding of the potential neuroleptic properties of benzamide derivatives, providing a foundation for further research in this area Iwanami et al., 1981.

Potential Nootropic Agents

Valenta et al. (1994) explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, aiming to test them for nootropic activity. This research highlights the interest in modifying the chemical structure of compounds like 4-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide to explore their potential cognitive-enhancing effects Valenta et al., 1994.

Properties

IUPAC Name

4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFYZRTUSYKERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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